1,3-Dimethyl-2-(2-nitrovinyl)benzene
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Overview
Description
1,3-Dimethyl-2-(2-nitrovinyl)benzene is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, where two methyl groups and a nitrovinyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-(2-nitrovinyl)benzene can be synthesized through several methods. One common method involves the nitration of 1,3-dimethylbenzene (m-xylene) followed by a subsequent reaction with acetaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,3-Dimethyl-2-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitroaromatic compounds and their biological effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-(2-nitrovinyl)benzene involves its interaction with various molecular targets. The nitrovinyl group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The benzene ring allows for electrophilic aromatic substitution reactions, leading to the formation of various derivatives with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Similar structure but lacks the vinyl group.
2-Nitro-m-xylene: Another nitro derivative of m-xylene.
2,6-Dimethylnitrobenzene: Similar structure with different substitution pattern.
Uniqueness
1,3-Dimethyl-2-(2-nitrovinyl)benzene is unique due to the presence of both methyl and nitrovinyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1,3-dimethyl-2-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C10H11NO2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-7H,1-2H3/b7-6+ |
InChI Key |
BMWXALXCXAXAPU-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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